molecular formula C24H26N2O2 B13695875 4-[Bis[4-(dimethylamino)phenyl]methyl]benzoic acid CAS No. 77290-43-8

4-[Bis[4-(dimethylamino)phenyl]methyl]benzoic acid

Cat. No.: B13695875
CAS No.: 77290-43-8
M. Wt: 374.5 g/mol
InChI Key: GNJAUKUSICXRTP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Bis[4-(dimethylamino)phenyl]methyl]benzoic acid typically involves the reaction of 4-(dimethylamino)benzaldehyde with benzoic acid derivatives under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where an acid catalyst such as aluminum chloride is used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to monitor the reaction progress .

Chemical Reactions Analysis

Types of Reactions

4-[Bis[4-(dimethylamino)phenyl]methyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, amine derivatives, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[Bis[4-(dimethylamino)phenyl]methyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[Bis[4-(dimethylamino)phenyl]methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a Bronsted base, accepting protons from donor molecules. It also participates in various biochemical pathways, influencing cellular processes and metabolic activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[Bis[4-(dimethylamino)phenyl]methyl]benzoic acid is unique due to its dual dimethylamino groups and carboxyl functionality, which provide it with distinct chemical properties and reactivity compared to similar compounds .

Properties

CAS No.

77290-43-8

Molecular Formula

C24H26N2O2

Molecular Weight

374.5 g/mol

IUPAC Name

4-[bis[4-(dimethylamino)phenyl]methyl]benzoic acid

InChI

InChI=1S/C24H26N2O2/c1-25(2)21-13-9-18(10-14-21)23(17-5-7-20(8-6-17)24(27)28)19-11-15-22(16-12-19)26(3)4/h5-16,23H,1-4H3,(H,27,28)

InChI Key

GNJAUKUSICXRTP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)N(C)C

Origin of Product

United States

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